2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine
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Overview
Description
The compound “2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine” is an organic molecule with the CAS Number: 1513091-25-2 . It has a molecular weight of 233.7 . The IUPAC name for this compound is 2-(3-chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClN3/c13-8-3-1-4-9(7-8)16-12(14)10-5-2-6-11(10)15-16/h1,3-4,7H,2,5-6,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is stored at room temperature . It is a powder . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of such compounds lies in their utility as building blocks for the synthesis of various heterocycles, which are crucial in medicinal chemistry and drug development. For instance, the reactivity of certain cyclopentapyrazolamines with dicyanomethylene derivatives has been highlighted for synthesizing a wide array of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans. These processes are essential for developing new therapeutic agents and understanding chemical reactivity patterns (Gomaa & Ali, 2020).
Catalysis and Cross-Coupling Reactions
In the realm of catalysis, compounds with structures similar to 2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine serve as pivotal elements in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are fundamental in organic synthesis, providing a pathway for creating complex molecules from simpler ones. Such catalytic systems are not only efficient but also environmentally friendly, offering a sustainable approach to chemical synthesis (Kantam et al., 2013).
Drug Development and Anticancer Research
The structural uniqueness of cyclopentapyrazolamines allows for their exploration in the development of new anticancer agents. For example, pyrazoline derivatives, closely related to cyclopentapyrazolamines, have been studied for their potential in anticancer therapy. Research has shown that certain pyrazoline compounds exhibit promising biological activities against various cancer cell lines, highlighting their potential as novel therapeutic agents in oncology (Ray et al., 2022).
Environmental Implications
Additionally, the environmental implications of chlorophenyl compounds, similar to the 3-chlorophenyl moiety present in the chemical of interest, have been discussed in the context of their role as precursors in the formation of dioxins during processes like Municipal Solid Waste Incineration (MSWI). Understanding the environmental fate and transformation of these compounds is crucial for mitigating their impact and for the development of safer chemical processes (Peng et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for this compound are not available in the search results, there is ongoing research into the synthesis and applications of pyrano[2,3-c]pyrazole derivatives . These studies are exploring green methodologies and the potential for these compounds in medicinal chemistry .
properties
IUPAC Name |
2-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-8-3-1-4-9(7-8)16-12(14)10-5-2-6-11(10)15-16/h1,3-4,7H,2,5-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAXQROHLQTPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1513091-25-2 |
Source
|
Record name | 2-(3-CHLOROPHENYL)-2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-3-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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